![molecular formula C11H16ClN3O B2736947 2-chloro-N-[3-(dimethylamino)propyl]nicotinamide CAS No. 546116-78-3](/img/structure/B2736947.png)

2-chloro-N-[3-(dimethylamino)propyl]nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

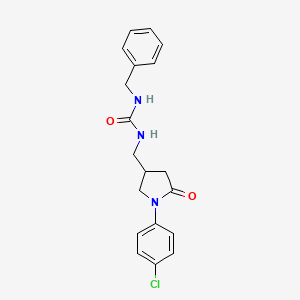

2-chloro-N-[3-(dimethylamino)propyl]nicotinamide, also known as 2-chloro-N-[3-(dimethylamino)propyl]pyridine-3-carboxamide, is a chemical compound with the molecular formula C11H16ClN3O . It has a molecular weight of 241.72 . The compound is typically in a solid state and is stored at room temperature .

Molecular Structure Analysis

The InChI code for 2-chloro-N-[3-(dimethylamino)propyl]nicotinamide is 1S/C11H16ClN3O/c1-15(2)8-4-7-14-11(16)9-5-3-6-13-10(9)12/h3,5-6H,4,7-8H2,1-2H3,(H,14,16) . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis

2-chloro-N-[3-(dimethylamino)propyl]nicotinamide is a solid at room temperature . Its molecular weight is 241.72, and its molecular formula is C11H16ClN3O .Aplicaciones Científicas De Investigación

Nicotinamide's Role in Neurocognitive Function

Nicotinamide, a form of vitamin B3 and a precursor of nicotinamide adenine dinucleotide (NAD+), is involved in various cellular processes that regulate metabolic, stress, and immune responses. Research indicates potential neuroprotective effects in cellular, animal, and human studies, suggesting benefits for conditions such as age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and brain injuries. Nicotinamide is highlighted for its non-toxicity, affordability, and availability, with human interventional studies now warranted to explore its cognitive function benefits further (Rennie et al., 2015).

Inhibitory and Stimulatory Effects on SIRT1

While commonly used as an inhibitor in studies involving SIRT1, a key member of the sirtuin family proteins, nicotinamide (NAM) exhibits both inhibitory and stimulatory effects. Its rapid conversion to NAD+ in cells leads to a transient inhibitory effect on SIRT1, followed by an increase in activity. This dual role suggests careful consideration in using NAM as a SIRT1 inhibitor in research, with evidence pointing towards NAM's potential to stimulate SIRT1 activity and improve cellular and organ functions (Hwang & Song, 2017).

Safety and Potential Adverse Effects of High-Dose Nicotinamide

High-dose nicotinamide (NAM) administration, while suggested to be effective against various diseases and conditions, raises concerns about long-term safety. NAM can affect cellular processes such as DNA and protein methylation, leading to potential epigenetic alterations. Despite these concerns, the current usage level of NAM is considered safe, but further studies are necessary to ensure its safer application and understand the risks associated with chronic high-dose use (Hwang & Song, 2020).

Novel Derivatives of Nicotinic Acid as Anticancer Agents

Nicotinic acid and its derivatives, including nicotinamide, have shown promise in the development of anticancer drugs due to their biological properties. Significant research has been conducted on synthesizing and investigating the anticancer potential of nicotinamide derivatives, highlighting the value of this moiety in developing efficient anticancer drugs (Jain et al., 2020).

Nicotinamide in Skin Cancer Chemoprevention

Nicotinamide's role in skin cancer chemoprevention has been explored, with studies demonstrating its ability to interfere with carcinogenesis by regulating genes like p53 and sirtuins. A Phase III study (ONTRAC) revealed that nicotinamide supplementation led to a lower incidence of actinic keratoses and non-melanoma skin cancers compared to a placebo. This efficacy, however, requires chronic intake as benefits quickly vanish upon cessation (Giacalone et al., 2021).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

2-chloro-N-[3-(dimethylamino)propyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-15(2)8-4-7-14-11(16)9-5-3-6-13-10(9)12/h3,5-6H,4,7-8H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGIOUHJZRAVSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C1=C(N=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Methyl-3-(3-methylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2736865.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2736866.png)

![methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2736870.png)

![5-[(2-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2736871.png)

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2736873.png)

![5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride](/img/structure/B2736875.png)

![N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2736879.png)

![4-methyl-1-(2,3,5,6-tetramethylbenzyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2736884.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2736885.png)

![(E)-3-(2-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2736886.png)